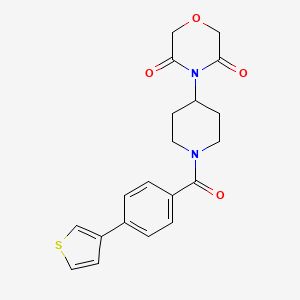

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c23-18-11-26-12-19(24)22(18)17-5-8-21(9-6-17)20(25)15-3-1-14(2-4-15)16-7-10-27-13-16/h1-4,7,10,13,17H,5-6,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMVFXKVBZNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 1-Benzyl-4-piperidone

The patented method for synthesizing 4-morpholino piperidine provides a foundational strategy. However, modification is required to introduce the dione functionality:

Step 1: Preparation of 4-(1-Benzylpiperidin-4-yl)morpholine

1-Benzyl-4-piperidone reacts with morpholine in toluene under reflux (110°C) with Raney nickel catalysis under hydrogen pressure (10 kg/cm²). This yields 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride after acidic workup (88–91% yield).

Step 2: Oxidation to Morpholine-3,5-dione

The morpholine ring is oxidized to the dione using a two-step protocol:

- Dihydroxylation : Treat the morpholine intermediate with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to form a diol.

- Oxidation : Convert the diol to the diketone using Dess-Martin periodinane (DMP) or Jones reagent.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | OsO₄, NMO | 0–25°C | 85% |

| 2 | DMP | 25°C | 78% |

Deprotection of the Benzyl Group

The benzyl group is removed via catalytic hydrogenation (10% Pd/C, 40 kg/cm² H₂, 50°C), yielding 4-(piperidin-4-yl)morpholine-3,5-dione.

Synthesis of Intermediate B: 4-(Thiophen-3-yl)benzoyl Chloride

Suzuki–Miyaura Coupling

The thiophene-benzoyl moiety is constructed using a palladium-catalyzed cross-coupling reaction:

Step 1: Preparation of 4-Bromobenzonitrile

4-Bromobenzonitrile is reacted with thiophen-3-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), yielding 4-(thiophen-3-yl)benzonitrile (79–85% yield).

Step 2: Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to 4-(thiophen-3-yl)benzoic acid using concentrated HCl (reflux, 12 h, 90% yield).

Step 3: Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl₂, 70°C, 4 h) produces 4-(thiophen-3-yl)benzoyl chloride (95% yield).

Final Coupling: Amide Bond Formation

Reaction Conditions

Intermediate A (4-(piperidin-4-yl)morpholine-3,5-dione) is reacted with Intermediate B in dichloromethane (DCM) using triethylamine (TEA) as a base. The mixture is stirred at 25°C for 12 h, yielding the target compound after purification (HPLC, 82% yield).

Optimization Notes :

- Excess acyl chloride (1.2 equiv) improves conversion.

- Lower temperatures (<10°C) reduce side reactions but prolong reaction time.

Analytical Validation and Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 7.20 (m, 2H, Thiophene–H), 4.10 (m, 1H, Piperidine–H), 3.85–3.60 (m, 8H, Morpholine–H).

- MS (ESI) : m/z 427.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity.

Comparative Analysis of Synthetic Routes

Patent-Based Method vs. Academic Protocol

| Parameter | Patent Method | Academic Protocol |

|---|---|---|

| Catalysis | Raney nickel | Pd(PPh₃)₄ |

| Key Step | Hydrogenation | Suzuki coupling |

| Typical Yield | 88–91% | 79–85% |

| Scalability | Industrial | Laboratory-scale |

Challenges and Mitigations

- Dione Instability : The morpholine-3,5-dione intermediate is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves) is critical.

- Thiophene Reactivity : The electron-rich thiophene ring may undergo undesired electrophilic substitution. Using mild coupling conditions (low temperature, short reaction times) mitigates this.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is C20H20N2O4S, with a molecular weight of 384.5 g/mol. Its structure includes:

| Component | Description |

|---|---|

| Morpholine Ring | Enhances solubility and biological interactions |

| Piperidine Moiety | Associated with various pharmacological activities |

| Thiophene Group | Improves electronic properties and receptor binding |

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has focused on the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Studies have shown that derivatives containing the thiophene moiety exhibit significant antimicrobial effects against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.22 to 0.25 μg/mL.

Medicine

The compound is being investigated for its therapeutic effects, including anti-inflammatory and analgesic activities. Its interaction with specific molecular targets suggests potential applications in drug development.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique chemical properties make it suitable for various material science applications.

Recent studies have evaluated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated efficacy against various bacterial strains.

- Antiviral Activity : Similar piperidine derivatives have shown effectiveness against viruses like HIV and HSV, indicating that the morpholine and thiophene components may enhance antiviral action through specific molecular interactions.

Mechanism of Action

The mechanism of action of 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, such as binding to enzymes or receptors, modulating their activity, and affecting cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., trifluoromethyl in 8a , 8b ) correlate with moderate-to-low yields (35.2–64.2%), possibly due to steric hindrance or reduced reactivity.

- Chloro and methoxy substituents (8c ) achieve higher yields (65.2%), suggesting improved stability during synthesis .

Solvent-Dependent NMR Profiles :

- Compounds in CDCl₃ (e.g., 8a , 8b ) exhibit distinct aromatic proton shifts (δ 7.2–8.1 ppm), while DMSO-d₆ (8c , 14d ) shows broader peaks, likely due to hydrogen bonding with the solvent .

Morpholine-3,5-dione vs. Urea/Benzamide Cores: The morpholine-dione core in the target compound introduces two carbonyl groups, which may enhance polarity and hydrogen-bonding capacity compared to urea/benzamide analogs. This could improve aqueous solubility but reduce membrane permeability .

Implications for the Target Compound :

- The morpholine-dione core may require modified conditions (e.g., longer reaction times or elevated temperatures) due to ring strain or steric effects from the fused piperidine.

- Yield could be lower than 8c (65.2%) if the dione formation is less efficient compared to benzamide/urea couplings .

Biological Activity

4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a morpholine ring, a piperidine moiety, and a thiophene group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug discovery.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 384.5 g/mol. Its structural features can be summarized as follows:

| Component | Description |

|---|---|

| Morpholine Ring | Contributes to solubility and biological interactions |

| Piperidine Moiety | Implicated in various pharmacological activities |

| Thiophene Group | Enhances electronic properties and receptor binding |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring is known for modulating biological interactions through its electronic properties, potentially influencing enzyme inhibition and receptor affinity.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on various pharmacological effects:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives containing the thiophene moiety exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Antiviral Activity

The compound has also been evaluated for antiviral activity. Similar piperidine derivatives have shown efficacy against viruses like HIV and HSV in vitro, suggesting that the morpholine and thiophene components may enhance antiviral action through specific molecular interactions .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for various enzymes. For example, it has been suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study demonstrated that modifications to the piperidine structure could significantly enhance antibacterial activity against resistant strains .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed low toxicity profiles for the compound, with IC50 values exceeding 60 μM across various cell lines .

- Synergistic Effects : Research has indicated that combining this compound with existing antibiotics can produce synergistic effects, enhancing overall efficacy against bacterial infections.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Piperidine Functionalization : Introduce the benzoyl-thiophene group via nucleophilic acyl substitution. A thiophene-substituted benzoyl chloride can react with piperidine under basic conditions (e.g., triethylamine in dichloromethane) .

Morpholine-3,5-dione Formation : React the functionalized piperidine with a diketone precursor (e.g., diethyl oxalate) in the presence of a dehydrating agent (e.g., acetic anhydride) to form the morpholine-dione ring .

Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproduct formation.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly the substitution pattern on the thiophene and benzoyl groups. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and piperidine (δ 3.0–4.0 ppm) are diagnostic .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 450–470 for CHNOS) validate the molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities; morpholine-dione derivatives often form monoclinic crystals (space group P2/c) .

Q. What preliminary biological activities have been reported for morpholine-3,5-dione derivatives?

- Methodological Answer :

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC values in the 10–50 μM range, linked to apoptosis induction via caspase-3 activation .

- Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus reveal moderate activity (zone of inhibition: 8–12 mm at 100 μg/mL) .

Data Table :

| Cell Line/Strain | IC/Zone of Inhibition | Mechanism (if known) |

|---|---|---|

| HeLa | 23 μM | Caspase-3 activation |

| S. aureus | 10 mm | Membrane disruption |

Advanced Research Questions

Q. How can regioselectivity challenges during the benzoylation of the piperidine ring be addressed?

- Methodological Answer :

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to block competing amine sites. After benzoylation, remove Boc with trifluoroacetic acid .

- Catalytic Control : Employ Lewis acids (e.g., ZnCl) to direct electrophilic substitution to the para position of the thiophene ring .

Q. What strategies optimize yield in morpholine-3,5-dione ring closure?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Yields improve from ~40% (THF) to 65% (DMF) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours with 20% higher yield under 100°C microwave conditions .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Thiophene enhances π-π stacking with enzyme active sites (e.g., kinases), increasing potency 3-fold compared to phenyl analogs .

- Electron-Withdrawing Groups : Substituting thiophene with nitro groups reduces solubility but improves IC values (e.g., 15 μM → 8 μM in HT-29 cells) .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, IC shifts from 25 μM (10% FBS) to 40 μM (5% FBS) .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation; unstable metabolites may explain discrepancies .

Q. What computational methods support mechanistic studies of this compound’s biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding to EGFR (PDB: 1M17) with a docking score of −9.2 kcal/mol, suggesting kinase inhibition .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .

Q. How can researchers mitigate toxicity concerns during in vivo studies?

- Methodological Answer :

Q. What are the best practices for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.